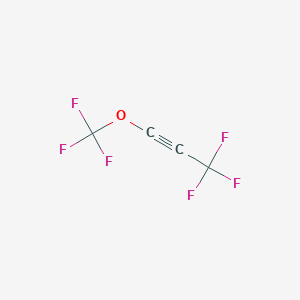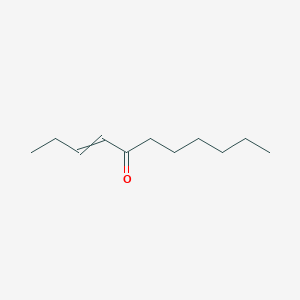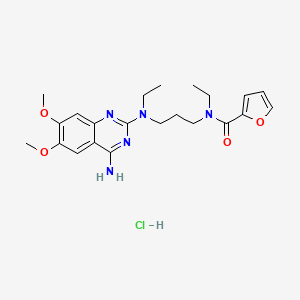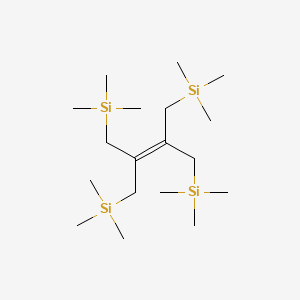
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) is a complex organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s unique structure allows it to participate in a range of chemical reactions and makes it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) typically involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . These agents react with precursor molecules to introduce trimethylsilyl groups. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include siloxane derivatives, simpler silane compounds, and various substituted organosilicon compounds. These products have applications in materials science, pharmaceuticals, and chemical synthesis .
Applications De Recherche Scientifique
Chemistry
In chemistry, Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) is used as a reagent in organic synthesis. Its ability to introduce trimethylsilyl groups makes it valuable for protecting functional groups during multi-step syntheses .
Biology
In biological research, the compound can be used to modify biomolecules, enhancing their stability and solubility. This is particularly useful in the development of bioconjugates and drug delivery systems .
Medicine
In medicine, derivatives of this compound are explored for their potential use in drug formulations. The trimethylsilyl groups can improve the pharmacokinetic properties of therapeutic agents .
Industry
Industrially, the compound is used in the production of silicone-based materials, coatings, and adhesives. Its unique properties contribute to the performance and durability of these materials .
Mécanisme D'action
The mechanism by which Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect functional groups, and enhance the solubility of compounds. The pathways involved often include nucleophilic substitution and radical-mediated processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A simpler compound with similar trimethylsilyl groups but fewer functional groups.
Methyltris(trimethylsiloxy)silane: Another organosilicon compound with multiple trimethylsilyl groups.
Tris(trimethylsilyl)silane: Known for its use in radical reactions and hydrosilylation.
Uniqueness
Silane, (2,3-bis(trimethylsilyl)methyl)-2-butene-1,4-diyl)bis(trimethyl-) is unique due to its complex structure and the presence of multiple reactive sites. This allows it to participate in a wider range of chemical reactions compared to simpler silanes. Its applications in various fields, from chemistry to industry, highlight its versatility and importance .
Propriétés
Numéro CAS |
64174-59-0 |
|---|---|
Formule moléculaire |
C18H44Si4 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
trimethyl-[4-trimethylsilyl-2,3-bis(trimethylsilylmethyl)but-2-enyl]silane |
InChI |
InChI=1S/C18H44Si4/c1-19(2,3)13-17(14-20(4,5)6)18(15-21(7,8)9)16-22(10,11)12/h13-16H2,1-12H3 |
Clé InChI |
AAKJOGMFHWQSPX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=C(C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)

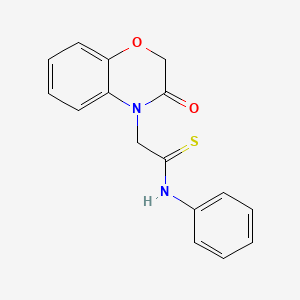
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
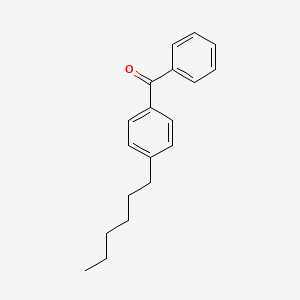
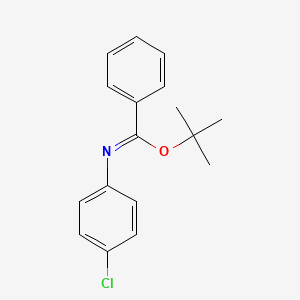

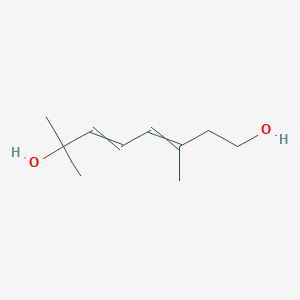

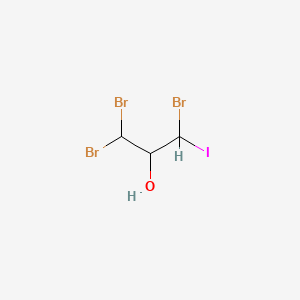
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
